2-Methyl-4,5-dihydrothiazole-4-carboxamide
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Overview
Description
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.195 g/mol It is known for its unique structure, which includes a thiazole ring fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolecarboxamide: Similar structure but lacks the 4,5-dihydro-2-methyl substitution.
Benzothiazolecarboxamide: Contains a benzene ring fused with the thiazole ring.
Thiazolidinecarboxamide: Features a saturated thiazolidine ring instead of the thiazole ring.
Uniqueness
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4,5-dihydro-2-methyl group can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
116077-29-3 |
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Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H8N2OS/c1-3-7-4(2-9-3)5(6)8/h4H,2H2,1H3,(H2,6,8) |
InChI Key |
YCRRODGKAQZMTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(CS1)C(=O)N |
Canonical SMILES |
CC1=NC(CS1)C(=O)N |
Synonyms |
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) |
Origin of Product |
United States |
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